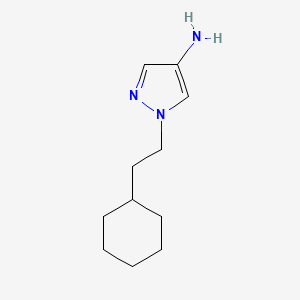
1-(2-cyclohexylethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclohexylethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclohexylethyl group attached to the pyrazole ring
準備方法
The synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine typically involves the reaction of 2-cyclohexylethylamine with 4-chloropyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-(2-Cyclohexylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is investigated for its potential as a ligand in enzyme assays and receptor binding studies. Its ability to interact with specific biological targets makes it a useful tool in biochemical research.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Studies have explored its activity against various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
作用機序
The mechanism of action of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Cyclohexylethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-Cyclohexylethyl)-1H-pyrazol-4-ol: This compound differs by the presence of a hydroxyl group instead of an amino group. It has similar structural properties but may exhibit different reactivity and biological activity.
2-Cyclohexylethyl α-d-Mannopyranoside: Although structurally different, this compound shares the cyclohexylethyl group. It is used in different applications, such as carbohydrate chemistry and enzymology.
N,N′-Bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b′]dithiophene Diimides: These compounds contain the cyclohexylethyl group and are used in organic electronics and materials science.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the cyclohexylethyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
1-(2-cyclohexylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h8-10H,1-7,12H2 |
InChIキー |
RWGPIRHSBIUUHU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCN2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


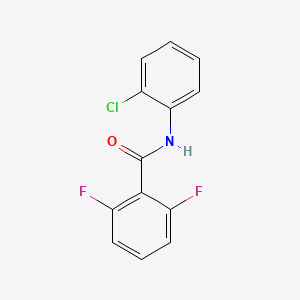

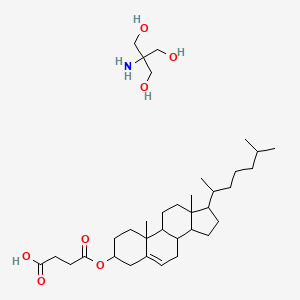

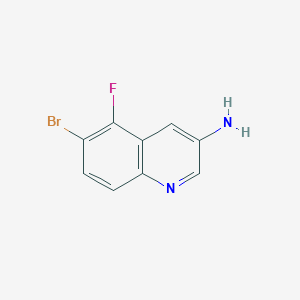
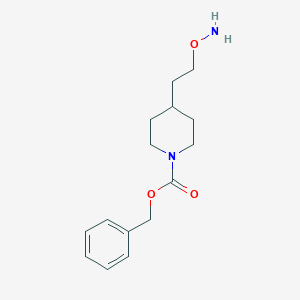

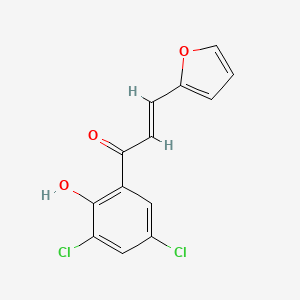


![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)


